molecular formula C23H17N3O2 B11701055 N'-[(E)-(2-hydroxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide

N'-[(E)-(2-hydroxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide

Cat. No.: B11701055
M. Wt: 367.4 g/mol
InChI Key: FGEFBBGTFPZFKC-BUVRLJJBSA-N
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Description

N’-[(E)-(2-hydroxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide is a Schiff base hydrazone compound Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-phenylquinoline-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated for several hours until the desired product is formed, which is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding amine derivatives.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, inhibiting enzyme activity or disrupting cellular processes. The compound’s antimicrobial activity is attributed to its ability to bind to bacterial proteins, inhibiting their function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-hydroxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide is unique due to its specific structure, which combines a quinoline ring with a Schiff base hydrazone. This structure imparts distinct electronic properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C23H17N3O2

Molecular Weight

367.4 g/mol

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C23H17N3O2/c27-22-13-7-4-10-17(22)15-24-26-23(28)19-14-21(16-8-2-1-3-9-16)25-20-12-6-5-11-18(19)20/h1-15,27H,(H,26,28)/b24-15+

InChI Key

FGEFBBGTFPZFKC-BUVRLJJBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC=CC=C4O

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=CC=C4O

Origin of Product

United States

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